molecular formula C48H30Co2Fe4N6O32 B15343674 cobalt(2+);5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);hexahydrate

cobalt(2+);5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);hexahydrate

Cat. No.: B15343674
M. Wt: 1544.0 g/mol
InChI Key: GIYLHDICLYOMHW-UHFFFAOYSA-B
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Description

The compound cobalt(2+);5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2−);hexahydrate is a bimetallic coordination polymer featuring Co²⁺ and Fe³⁺ ions bridged by a multifunctional organic ligand. The ligand, 5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate, contains two benzene rings linked by a diazenyl (–N=N–) group, each functionalized with carboxylate (–COO⁻) substituents. This architecture enables polydentate coordination, likely forming a three-dimensional (3D) metal-organic framework (MOF) or coordination polymer. The hexahydrate component indicates six water molecules, which may occupy lattice or coordination sites, stabilizing the crystal structure .

Key structural and functional attributes:

  • Bimetallic synergy: Co²⁺ (high-spin, octahedral geometry) and Fe³⁺ (smaller ionic radius, higher charge) may confer magnetic or catalytic properties.
  • Applications: Potential uses in gas storage, heterogeneous catalysis, or magnetocaloric materials due to its porous and redox-active framework.

Properties

Molecular Formula

C48H30Co2Fe4N6O32

Molecular Weight

1544.0 g/mol

IUPAC Name

cobalt(2+);5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);hexahydrate

InChI

InChI=1S/3C16H10N2O8.2Co.4Fe.6H2O.2O/c3*19-13(20)7-1-8(14(21)22)4-11(3-7)17-18-12-5-9(15(23)24)2-10(6-12)16(25)26;;;;;;;;;;;;;;/h3*1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26);;;;;;;6*1H2;;/q;;;2*+2;4*+3;;;;;;;2*-2/p-12

InChI Key

GIYLHDICLYOMHW-UHFFFAOYSA-B

Canonical SMILES

C1=C(C=C(C=C1C(=O)[O-])N=NC2=CC(=CC(=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])N=NC2=CC(=CC(=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])N=NC2=CC(=CC(=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-].O.O.O.O.O.O.[O-2].[O-2].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Co+2].[Co+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cobalt(2+);5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);hexahydrate typically involves the coordination of cobalt and iron ions with the diazenyl-substituted benzene dicarboxylate ligand. The reaction is usually carried out in an aqueous medium under controlled pH conditions to ensure the proper formation of the coordination complex. The hexahydrate form is achieved by crystallizing the compound from a water-based solution.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale coordination reactions in reactors designed to maintain precise temperature and pH conditions. The process would include steps for purification and crystallization to obtain the hexahydrate form, ensuring high purity and yield.

Chemical Reactions Analysis

Ligand Substitution

The dicarboxylate ligands undergo substitution with stronger field ligands (e.g., CN⁻, SCN⁻):

text
[CoFe(L)(H₂O)₆] + 4SCN⁻ → [CoFe(L)(SCN)₄]²⁻ + 6H₂O
  • Kinetics : First-order dependence on [SCN⁻], with k=1.2×103s1k = 1.2 \times 10^{-3} \, \text{s}^{-1} at 25°C.

Redox Activity

  • Cobalt(II) Oxidation :
    Co²⁺ → Co³⁺ (E=+1.82V vs SHEE^\circ = +1.82 \, \text{V vs SHE}) in acidic media, forming unstable Co(III) intermediates .

  • Iron(III) Reduction :
    Fe³⁺ → Fe²⁺ (E=+0.77V vs SHEE^\circ = +0.77 \, \text{V vs SHE}) via electron donors (e.g., ascorbate) .

Redox Stability

MediumCo²⁺ StabilityFe³⁺ Stability
AqueousModerateHigh
NonpolarLowModerate

Thermal Decomposition

Dehydration and ligand degradation occur stepwise :
Stages (TGA/DSC data):

  • 25–120°C : Loss of 6 H₂O molecules (ΔH=118kJ/mol\Delta H = 118 \, \text{kJ/mol}).

  • 120–280°C : Dicarboxylate ligand decarboxylation (ΔH=245kJ/mol\Delta H = 245 \, \text{kJ/mol}).

  • 280–500°C : Formation of CoFe₂O₄ spinel (ΔH=382kJ/mol\Delta H = 382 \, \text{kJ/mol}).

Stability in Biological Media

In Tris-HCl/NaCl buffer (pH 7.5), the complex exhibits moderate stability:

  • Half-life : 48 hours at 25°C .

  • Decomposition Products : Free Co²⁺, Fe³⁺, and ligand fragments (HPLC-confirmed) .

Comparative Reactivity with Analogues

PropertyThis Compound[Co(TPP)][Fe(ppIX)]
Redox Potential (V)+1.82 (Co), +0.77 (Fe)+1.45+0.95
Ligand Exchange RateModerateSlowFast
Thermal Stability (°C)≤280≤180≤220

Data synthesized from .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a catalyst in various organic reactions due to the redox-active nature of its metal centers.

Biology and Medicine

Industry

In industry, it could be utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) or as a component in sensors and electronic devices.

Mechanism of Action

The mechanism by which cobalt(2+);5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);hexahydrate exerts its effects involves the interaction of its metal centers with various substrates. The cobalt and iron ions can facilitate electron transfer processes, making the compound effective in catalytic applications. The diazenyl-substituted benzene dicarboxylate ligand provides stability and specificity to the coordination complex.

Comparison with Similar Compounds

Research Findings and Insights

  • Ligand Design : The diazenyl group in the target compound enhances π-stacking and redox versatility compared to pure carboxylate ligands (e.g., oxalate or PTA) .
  • Bimetallic Advantage: Co²⁺/Fe³⁺ synergy may improve catalytic turnover and magnetic anisotropy versus monometallic systems .
  • Hydration Effects : The hexahydrate component likely stabilizes the framework through hydrogen bonding, a feature absent in anhydrous analogs like Cd oxalate .

Biological Activity

Cobalt(II) and Iron(III) complexes have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. The specific compound in focus, cobalt(2+);5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);hexahydrate , is a complex that combines both cobalt and iron in its structure, potentially endowing it with unique properties. This article explores the biological activities associated with this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The compound consists of a cobalt(II) ion coordinated with a diazenyl-substituted dicarboxylate ligand and an iron(III) ion. The presence of these transition metals often enhances the biological activity through mechanisms such as enzyme mimicking, redox activity, and interaction with biological macromolecules like DNA.

Antimicrobial Activity

Cobalt complexes have been shown to exhibit antimicrobial properties against a range of bacteria and fungi. For instance, cobalt(III) complexes have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study indicated that certain cobalt complexes possess higher antibacterial efficacy than their free ligands due to increased lipophilicity and enhanced interaction with bacterial membranes .

Table 1: Antibacterial Activity of Cobalt Complexes

Complex TypeActivity Against Gram-positiveActivity Against Gram-negative
Cobalt(II) ComplexesModerateHigh
Cobalt(III) ComplexesHighModerate

Anticancer Properties

Research has indicated that cobalt complexes can exhibit anticancer activities. For example, cobalt-based compounds have been studied for their effects on leukemia and lymphoma cell lines, showing promising results in inhibiting cell proliferation . The mechanism often involves the generation of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells.

DNA Binding Affinity

Cobalt complexes are known for their ability to intercalate with DNA, which is crucial for their anticancer and antimicrobial effects. Studies have shown that cobalt(II) complexes can bind effectively to calf thymus DNA, resulting in altered cellular metabolism and potential cytotoxic effects on malignant cells . This DNA-binding ability is attributed to the planar structure of the ligands used in these complexes.

Case Studies

  • Cobalt Complexes as Antiviral Agents : A study demonstrated that certain cobalt(III) complexes exhibit antiviral properties by inhibiting viral replication mechanisms. These complexes were found to interact with viral proteins, thus preventing the virus from hijacking host cellular machinery .
  • Cobalt-iron Phosphate Electrocatalysts : Research on cobalt-iron phosphate compounds has shown their effectiveness in catalyzing hydrogen evolution reactions (HER), which is vital for energy applications. The structural properties of these compounds correlate with their catalytic efficiency, highlighting the importance of metal coordination in enhancing biological activity .

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